META060
Description
Properties
Appearance |
Solid powder |
|---|---|
Synonyms |
META-060; META060; META 060; Unknown |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action
Interactions with Intracellular Signaling Pathways
META060's influence extends to various signaling cascades, impacting the regulation of gene expression and cellular responses.
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory and immune responses. This compound has been shown to broadly inhibit multiple kinases within this pathway, acting upstream to attenuate inflammation and tissue degradation. wikipedia.orgciteab.commims.comnih.gov
This compound demonstrates inhibitory effects on several kinases crucial for NF-κB pathway activation. These include Bruton's Tyrosine Kinase (BTK), Phosphatidylinositol 3-kinase (PI3K), and Glycogen (B147801) Synthase Kinase 3 (GSK3), among others. citeab.commims.com
Inhibition of Key Kinases by this compound
| Kinase Subtype | IC50 (µg/mL) | Reference |
| BTK | 41 | |
| PI3Kβ | 54 | wikipedia.org |
| PI3Kδ | 15 | wikipedia.org |
| PI3Kγ | 15 | wikipedia.org |
| GSK3α | 28 | |
| GSK3β | 17 | |
| Syk | 60 | |
| Bmx | 87 |
Beyond these, this compound inhibits multiple kinases in the PI3K pathway, including PDK1 (IC50 = 53 µg/mL) and PKBβ (IC50 = 30 µg/mL). wikipedia.org These findings highlight this compound's role as a multi-kinase inhibitor, influencing various points within the NF-κB signaling cascade. mims.com
Studies have demonstrated that this compound dose-dependently inhibits NF-κB activation. citeab.com This inhibition extends to preventing NF-κB nuclear binding, a crucial step for its transcriptional activity. citeab.com By inhibiting these processes, this compound suppresses inflammation mediated by lipopolysaccharide (LPS) in both in vitro and ex vivo models. citeab.com Furthermore, this compound reduces the abundance of cyclooxygenase-2 (COX-2) and attenuates NF-κB activation, contributing to its anti-inflammatory effects in models such as TNF-α-activated inflammation and in THP-1 monocytes. citeab.com
This compound has been observed to modulate the Activator Protein 1 (AP-1) pathway. It attenuates TNF-α-activated inflammation and inhibits AP-1 activity in THP-1 monocytes. Moreover, iso-alpha acids, from which this compound is derived, are known to inhibit the transactivation of AP-1, and hop bitter acids have been shown to downregulate AP-1 activity. wikipedia.orgnih.gov
A significant mechanism of action for this compound involves its role as a novel natural agonist for G Protein-Coupled Receptor 120 (GPR120). In vitro studies have confirmed this compound's ability to activate GPR120. This activation leads to a cascade of associated signaling events. Notably, GPR120 activation by this compound stimulates the secretion of Glucagon-Like Peptide-1 (GLP-1) in human intestinal L cells (NCI-H716). flybase.org GPR120 activation is also reported to reduce TAB1/TAK1 activation and inhibit the NF-κB signaling pathway in macrophages. The regulation of GLP-1 by GPR120 plays a major role in glucose homeostasis and insulin (B600854) sensitivity.
This compound has been shown to activate the phosphorylation of AMP-Activated Protein Kinase (AMPK) levels in muscle cells (C2C12). AMPK is a crucial energy sensor within cells, activated when intracellular energy levels decline. Its activation is associated with a range of metabolic adjustments, including increased glucose uptake and utilization, enhanced fatty acid oxidation, and promotion of autophagy. Conversely, AMPK activation can lead to a decrease in processes such as glycogen synthesis, fatty acid synthesis, and cholesterol synthesis.
Peroxisome Proliferator-Activated Receptors (PPARγ, PPARα) Modulation
This compound, as a tetrahydro iso-alpha acid, is associated with the modulation of Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARγ and PPARα. Iso-alpha acids from hops, structurally similar to this compound, have been proposed to enhance liver fatty acid oxidation and normalize adipocyte hypertrophy through the co-activation of PPARα and PPARγ. researchgate.neteasychem.orgnih.gov Studies suggest that this compound may exhibit similar biological activity, warranting further investigation into this mechanism. researchgate.neteasychem.org
PPARs are nuclear receptors that play a crucial role in regulating lipid metabolism and modulating inflammatory responses. researchgate.netrug.nlresearchgate.netcore.ac.ukmdpi.com Iso-alpha acids are known to induce PPAR-α expression and act as agonists, while simultaneously reducing PPAR-γ expression, potentially functioning as partial agonists. rug.nl Comparative studies with rosiglitazone (B1679542), a known PPARγ agonist used to improve insulin sensitivity, suggest that this compound's effects may involve a PPARγ-dependent mechanism. However, this compound's broader impact implies additional mechanisms beyond sole PPARγ activation. rug.nldovepress.comsci-hub.se
Fundamental Insulin Signaling Pathway Interactions in Research Models
Research models, particularly those involving high-fat diet (HFD)-fed obese and diabetic mice, have demonstrated this compound's positive interactions with fundamental insulin signaling pathways. This compound has been shown to improve glucose tolerance and normalize insulin sensitivity markers in these models. researchgate.netnih.govmdpi.comsci-hub.sefrontiersin.orgnih.govfrontiersin.org Specifically, it significantly reduced fasted hyperinsulinemia and insulin resistance in obese and type 2 diabetic mice. researchgate.netnih.govsci-hub.sephysiology.org
Studies indicate that mice supplemented with this compound exhibited increased metabolic flexibility. frontiersin.orgfrontiersin.org The observed improvements in glucose tolerance and insulin sensitivity were comparable to the effects seen with rosiglitazone treatment, a standard anti-diabetic drug. dovepress.comsci-hub.sefrontiersin.orgfrontiersin.org While a PPARγ-dependent mechanism is implicated due to this comparison, the comprehensive effects of this compound suggest that its influence on insulin sensitivity extends through alternative or additional pathways. dovepress.com
Regulation of Gene Expression and Protein Synthesis
Modulation of Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-6, IL-8, MCP-1, RANTES)
This compound significantly modulates the expression of various pro-inflammatory cytokines, demonstrating a potent anti-inflammatory effect. In isolated peripheral blood mononuclear cells (PBMC), this compound inhibited the production of lipopolysaccharide (LPS)-stimulated tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6). researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net
Furthermore, this compound inhibited the TNF-α-induced expression of inflammatory mediators, including interleukin-1 beta (IL-1β), monocyte chemoattractant protein-1 (MCP-1), and RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted) in human aortic endothelial cells (HAECs) and THP-1 cells. wikipedia.org In rheumatoid arthritis synovial fibroblasts (RASFs), this compound dose-dependently inhibited the formation of IL-6, IL-8, RANTES, and MCP-1 following IL-1β stimulation. chem960.com Similar inhibitory effects were observed on TNF-mediated inflammatory markers, including IL-6, IL-8, and MCP-1. chem960.com In obese and type 2 diabetic mice, this compound treatment led to an increase in plasma levels of the anti-inflammatory cytokine interleukin-10 (IL-10) and a decrease in the pro-inflammatory cytokine granulocyte colony-stimulating factor (G-CSF). researchgate.neteasychem.orgnih.gov
Table 1: Modulation of Pro-inflammatory Cytokines by this compound
| Cytokine/Chemokine | Effect of this compound | Research Model/Cell Type | Source |
| TNF-α | Inhibition | LPS-stimulated PBMC, THP-1 cells | researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netwikipedia.org |
| IL-6 | Inhibition | LPS-stimulated PBMC, RASFs, TNF-mediated contexts | researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netchem960.com |
| IL-8 | Inhibition | RASFs | chem960.com |
| MCP-1 | Inhibition | HAECs, THP-1 cells, RASFs | wikipedia.orgchem960.com |
| RANTES | Inhibition | HAECs, THP-1 cells, RASFs | wikipedia.orgchem960.com |
| IL-1β | Inhibition | HAECs, THP-1 cells | wikipedia.org |
| IL-10 | Increase | Obese and type 2 diabetic mice | researchgate.neteasychem.orgnih.gov |
| G-CSF | Decrease | Obese and type 2 diabetic mice | researchgate.neteasychem.orgnih.gov |
Effects on Enzymes Involved in Inflammatory Processes (e.g., COX-2 protein abundance, MMP-3, MMP-9)
This compound exerts significant effects on enzymes implicated in inflammatory processes. In LPS-stimulated RAW 264.7 macrophages, this compound dose-dependently decreased cyclooxygenase-2 (COX-2) protein abundance. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net This reduction in COX-2 protein induction by LPS led to an inhibition of prostaglandin (B15479496) E2 (PGE2) levels. researchgate.netresearchgate.netresearchgate.net It is important to note that this compound did not inhibit pre-formed COX-2 mediated PGE2, indicating that its action is primarily on the expression of COX-2 rather than direct enzymatic inhibition. researchgate.netresearchgate.netresearchgate.netresearchgate.net
Furthermore, this compound inhibited matrix metalloproteinase-9 (MMP-9) protein levels and enzyme activity in a dose-dependent manner in contexts mediated by TNF-α or LPS, as measured by immunoassay and zymography. wikipedia.orgscribd.combiointerfaceresearch.compainphysicianjournal.com In rheumatoid arthritis synovial fibroblasts (RASFs), this compound also demonstrated inhibitory effects on matrix metalloproteinase-3 (MMP-3) following IL-1β stimulation. chem960.comnvkc.nl
Table 2: Effects of this compound on Inflammatory Enzymes
| Enzyme/Protein | Effect of this compound | Research Model/Cell Type | Source |
| COX-2 | Decreased protein abundance | LPS-stimulated RAW 264.7 macrophages | researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net |
| MMP-9 | Inhibited protein levels and enzyme activity | TNF-α- or LPS-mediated contexts | wikipedia.orgscribd.combiointerfaceresearch.compainphysicianjournal.com |
| MMP-3 | Inhibition | IL-1β-stimulated RASFs | chem960.comnvkc.nl |
Stimulation of Adiponectin Production in Adipocytes
This compound has been shown to stimulate the production of adiponectin in adipocytes. Specifically, in 3T3-L1 adipocytes, this compound stimulated the production of adiponectin. researchgate.net This finding suggests a role for this compound in influencing adipocyte function and potentially contributing to metabolic health, as adiponectin is an adipokine known to ameliorate insulin sensitivity and reduce inflammation. painphysicianjournal.comnih.gov
Induction of Glucagon-Like Peptide-1 (GLP-1) Secretion in Intestinal Cells
This compound has demonstrated the ability to induce the secretion of Glucagon-Like Peptide-1 (GLP-1) in intestinal cells. Research indicates that this compound stimulated the secretion of GLP-1 in human intestinal L cells (NCI-H716). researchgate.netresearchgate.net This is a significant finding, as GLP-1 is an incretin (B1656795) hormone secreted by intestinal L-cells in response to nutrient intake, playing a critical role in glucose homeostasis by enhancing insulin secretion, suppressing glucagon (B607659) release, and delaying gastric emptying. researchgate.netwikipedia.orgdovepress.comfrontiersin.orgnih.govscribd.com
Pre Clinical in Vitro Research Methodologies and Findings
Biochemical and Molecular Assays
Various biochemical and molecular assays have been crucial in dissecting the precise mechanisms by which META060 exerts its effects.
COX-2 Enzymatic Activity: Investigations using RAW 264.7 macrophages revealed that this compound did not directly inhibit the enzymatic activity of pre-formed COX-2 in producing PGE2 researchgate.netresearchgate.net. In contrast, celecoxib, a known COX-2 enzyme inhibitor, demonstrated expected dose-dependent inhibition of PGE2 researchgate.netresearchgate.net. This suggests that this compound's reduction of PGE2 levels is primarily through inhibiting COX-2 protein induction rather than direct enzymatic blockade researchgate.net.
Kinase Inhibition Assays: Cell-free kinase assays demonstrated that this compound is a multi-kinase inhibitor, targeting several kinases involved in the NF-κB signaling pathway researchgate.netnih.govresearchgate.net.
Bruton's Tyrosine Kinase (BTK): this compound inhibited BTK activity in a dose-dependent manner researchgate.netnih.govresearchgate.net.
Spleen Tyrosine Kinase (Syk): this compound inhibited Syk activity researchgate.net.
Phosphatidylinositol 3-kinase (PI3K): this compound inhibited the activity of PI3K, including its isoforms PI3Kβ, PI3Kγ, and PI3Kδ, in a dose-dependent manner researchgate.netnih.govresearchgate.net.
Glycogen (B147801) Synthase Kinase 3 (GSK3): this compound inhibited both GSK3α and GSK3β in a dose-dependent manner researchgate.netnih.govresearchgate.net.
Table 1: Kinase Inhibition by this compound in Cell-Free Assays
| Kinase | Inhibition by this compound |
| BTK | Dose-dependent inhibition researchgate.netnih.govresearchgate.net |
| Syk | Dose-dependent inhibition researchgate.net |
| PI3K | Dose-dependent inhibition (including PI3Kβ, PI3Kγ, PI3Kδ) researchgate.netnih.govresearchgate.net |
| GSK3 | Dose-dependent inhibition (including GSK3α, GSK3β) researchgate.netnih.govresearchgate.net |
Enzyme-linked immunosorbent assays (ELISA) have been widely used to quantify the levels of various inflammatory mediators and signaling molecules in cell culture supernatants following this compound treatment.
Prostaglandin (B15479496) E2 (PGE2): this compound dose-dependently inhibited PGE2 production in LPS-stimulated RAW 264.7 macrophages researchgate.netnih.govresearchgate.net and in IL-1β-stimulated rheumatoid arthritis synovial fibroblasts (RASFs) researchgate.net.
Nitric Oxide (NO): this compound dose-dependently inhibited nitric oxide formation in LPS-stimulated RAW 264.7 macrophages researchgate.netnih.govresearchgate.net.
TNF-α (Tumor Necrosis Factor-alpha): this compound inhibited TNF-α production in LPS-stimulated RAW 264.7 macrophages researchgate.netnih.gov. It also inhibited TNF-α-induced expression of inflammatory mediators in HAECs and THP-1 cells jeffreybland.com.
IL-6 (Interleukin-6): this compound inhibited IL-6 production in LPS-stimulated RAW 264.7 macrophages researchgate.netnih.gov and in IL-1β-stimulated RASFs researchgate.net.
IL-8 (Interleukin-8): this compound inhibited IL-8 expression in TNF-α-activated HAECs and THP-1 cells, and in IL-1β-stimulated RASFs jeffreybland.comresearchgate.net.
MCP-1 (Monocyte Chemotactic Protein 1): this compound inhibited MCP-1 expression in TNF-α-activated HAECs and THP-1 cells, and in IL-1β-stimulated RASFs jeffreybland.comresearchgate.net.
RANTES (Regulated upon Activation, Normal T Cell Expressed and Secreted): this compound inhibited RANTES expression in TNF-α-activated HAECs and THP-1 cells, and in IL-1β-stimulated RASFs jeffreybland.comresearchgate.net.
IL-1β (Interleukin-1 beta): this compound inhibited IL-1β expression in TNF-α-activated HAECs and THP-1 cells jeffreybland.com.
MMP-3 (Matrix Metalloproteinase 3): this compound inhibited MMP-3 levels in IL-1β-stimulated RASFs researchgate.net.
MMP-9 (Matrix Metalloproteinase 9): this compound inhibited TNF-α- or LPS-mediated MMP-9 protein levels and enzyme activity in THP-1 monocytes jeffreybland.com.
Table 2: Inhibition of Cytokines and Signaling Molecules by this compound
| Cytokine/Molecule | Cell Model | Stimulus | Key Finding |
| PGE2 | RAW 264.7 macrophages | LPS | Dose-dependent inhibition researchgate.netnih.govresearchgate.net |
| RASFs | IL-1β | Dose-dependent inhibition researchgate.net | |
| Nitric Oxide | RAW 264.7 macrophages | LPS | Dose-dependent inhibition researchgate.netnih.govresearchgate.net |
| TNF-α | RAW 264.7 macrophages | LPS | Inhibition researchgate.netnih.gov |
| HAECs, THP-1 cells | TNF-α | Inhibition of expression jeffreybland.com | |
| IL-6 | RAW 264.7 macrophages | LPS | Inhibition researchgate.netnih.gov |
| RASFs | IL-1β | Dose-dependent inhibition researchgate.net | |
| IL-8 | HAECs, THP-1 cells | TNF-α | Inhibition of expression jeffreybland.com |
| RASFs | IL-1β | Dose-dependent inhibition researchgate.net | |
| MCP-1 | HAECs, THP-1 cells | TNF-α | Inhibition of expression jeffreybland.com |
| RASFs | IL-1β | Dose-dependent inhibition researchgate.net | |
| RANTES | HAECs, THP-1 cells | TNF-α | Inhibition of expression jeffreybland.com |
| RASFs | IL-1β | Dose-dependent inhibition researchgate.net | |
| IL-1β | HAECs, THP-1 cells | TNF-α | Inhibition of expression jeffreybland.com |
| MMP-3 | RASFs | IL-1β | Dose-dependent inhibition researchgate.net |
| MMP-9 | THP-1 monocytes | TNF-α or LPS | Dose-dependent inhibition of protein levels and enzyme activity jeffreybland.com |
Western blotting has been employed to assess the impact of this compound on the expression levels of specific proteins involved in inflammatory responses.
COX-2 Protein: Western blot analysis in LPS-stimulated RAW 264.7 macrophages demonstrated a concomitant, dose-dependent decrease in COX-2 protein abundance following this compound treatment researchgate.netnih.govresearchgate.net. This finding suggests that this compound inhibits PGE2 levels by suppressing LPS-mediated COX-2 protein induction, rather than by directly inhibiting the COX-2 enzyme researchgate.net.
AMPK Phosphorylation: While the prompt requested information on AMPK phosphorylation, the provided search results did not directly indicate that this compound affects AMPK phosphorylation. However, Western blotting was used to measure the phosphorylation of β-catenin, a known GSK3 substrate, in RAW 264.7 cells to confirm intracellular kinase inhibition by this compound researchgate.net. Cells treated with this compound for one hour exhibited inhibition of β-catenin phosphorylation researchgate.net.
Compound Names and PubChem CIDs
This compound is described as a well-defined hop extract, specifically derived from hops, and contains components such as substituted 1,3-cyclopentadiones and tetrahydroisoalpha acids researchgate.netresearchgate.netresearchgate.netresearchgate.net. As a complex extract, this compound itself does not have a single PubChem CID. The following table lists other chemical compounds mentioned in the article along with their corresponding PubChem CIDs.
Immunofluorescence and Cytometric Analyses
Immunofluorescence and cytometric analyses are fundamental techniques utilized in cellular biology to characterize cell populations and assess the expression and localization of specific cellular components. These methods involve the use of antibodies conjugated with fluorochromes to visualize target antigens within cells. Flow cytometry, often combined with immunofluorescence, enables the quantitative assessment of multiple parameters on individual cells in suspension, allowing for the discrimination of heterogeneous cell populations and the analysis of surface and intracellular targets. mdpi.combdbiosciences.cominserm.frvirginia.edugene-quantification.denih.gov In the context of hop-derived iso-α-acids, which include this compound, such cytometric analyses and immunofluorescence techniques have been employed in in vitro studies to provide insights into their cellular effects. mdpi.com
Electrophoretic Mobility Shift Assays (EMSA) for Transcription Factor Binding (e.g., NF-κB)
Electrophoretic Mobility Shift Assays (EMSA) are crucial for investigating protein-DNA interactions, particularly the binding of transcription factors to specific DNA sequences. This assay relies on the principle that a protein-DNA complex migrates slower through a non-denaturing polyacrylamide gel than free DNA, resulting in a "shift" in mobility. signosisinc.comprotocols.io For this compound, EMSA was specifically utilized to measure the nuclear binding of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor involved in inflammatory responses. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound was shown to dose-dependently inhibit NF-κB nuclear binding, indicating its direct impact on this key inflammatory pathway. researchgate.netresearchgate.netnih.gov
Luciferase Reporter Assays for Gene Activation
Luciferase reporter assays are powerful tools for studying gene expression and regulation by quantifying the activity of a reporter gene, such as luciferase, which produces a measurable light signal. This technique involves linking the luciferase gene to specific regulatory sequences, allowing researchers to monitor how various factors influence gene activity and signal transduction pathways. indigobiosciences.comopentrons.comnih.govnih.govthermofisher.com In studies involving this compound, luciferase assays were employed to assess NF-κB activation. These assays confirmed that this compound inhibited NF-κB activation in LPS-stimulated RAW 264.7 macrophages, providing further evidence of its ability to modulate inflammatory gene expression. researchgate.netnih.gov
Key Findings from In Vitro Studies
In vitro investigations have revealed several fundamental biological effects of this compound across various cell types.
Fundamental Anti-inflammatory Effects in Immune and Synovial Cells
This compound has demonstrated significant anti-inflammatory properties in diverse immune and synovial cell models.
In immune cells :
In LPS-activated RAW 264.7 macrophages, this compound dose-dependently inhibited the formation of prostaglandin E2 (PGE2) and nitric oxide (NO), alongside reducing cyclooxygenase-2 (COX-2) protein abundance. researchgate.netresearchgate.netnih.gov
Cell-free assays revealed that this compound inhibited multiple kinases within the NF-κB signaling pathway, including Bruton's tyrosine kinase (BTK), phosphatidylinositol 3-kinase (PI3K), and glycogen synthase kinase 3 (GSK3). researchgate.netnih.govnih.gov
Studies on isolated peripheral blood mononuclear cells (PBMCs) showed that this compound suppressed LPS-stimulated production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.netplos.orgresearchgate.netnih.gov
In human monocytic THP-1 cells, this compound inhibited TNF-α-induced expression of inflammatory mediators such as interleukin-1 beta (IL-1β), monocyte chemotactic protein 1 (MCP-1), and RANTES. It also reduced monocyte-endothelial cell interactions. nih.gov
Transcription factor screening assays in THP-1 cells indicated that this compound selectively inhibited NF-κB and activator protein-1 (AP-1), suggesting a regulatory role in inflammatory gene expression. nih.gov
In synovial cells :
In human rheumatoid arthritis synovial fibroblasts (RASFs), this compound exhibited dose-dependent inhibition of IL-1β-activated markers of inflammation, including prostaglandin E2 (PGE2), matrix metalloproteinase 3 (MMP-3), interleukin-6 (IL-6), interleukin-8 (IL-8), RANTES, and monocyte chemotactic protein 1 (MCP-1). nih.govresearchgate.net
At higher concentrations, the efficacy of this compound in inhibiting these inflammatory markers in RASFs was comparable to or surpassed that of parthenolide, a known NF-κB inhibitor. researchgate.net
Table 1: In Vitro Anti-inflammatory Effects of this compound
| Cell Type | Stimulus | Measured Marker/Effect | This compound Effect | Key Pathway/Mechanism |
| RAW 264.7 macrophages | LPS | Prostaglandin E2 (PGE2) formation | Dose-dependent inhibition researchgate.netresearchgate.netnih.gov | NF-κB pathway inhibition researchgate.netnih.gov |
| RAW 264.7 macrophages | LPS | Nitric Oxide (NO) formation | Dose-dependent inhibition researchgate.netresearchgate.netnih.gov | NF-κB pathway inhibition researchgate.netnih.gov |
| RAW 264.7 macrophages | LPS | Cyclooxygenase-2 (COX-2) abundance | Inhibition researchgate.netresearchgate.netnih.gov | NF-κB pathway inhibition researchgate.netnih.gov |
| Cell-free assays | N/A | Kinase activity (BTK, PI3K, GSK3) | Inhibition researchgate.netnih.govnih.gov | NF-κB signaling pathway researchgate.netnih.gov |
| Peripheral Blood Mononuclear Cells (PBMCs) | LPS | Tumor Necrosis Factor-alpha (TNF-α) production | Inhibition researchgate.netplos.orgresearchgate.netnih.gov | N/A |
| Peripheral Blood Mononuclear Cells (PBMCs) | LPS | Interleukin-6 (IL-6) production | Inhibition researchgate.netplos.orgresearchgate.netnih.gov | N/A |
| Human monocytic THP-1 cells | TNF-α | Interleukin-1 beta (IL-1β) expression | Inhibition nih.gov | NF-κB and AP-1 inhibition nih.gov |
| Human monocytic THP-1 cells | TNF-α | Monocyte Chemotactic Protein 1 (MCP-1) expression | Inhibition nih.gov | NF-κB and AP-1 inhibition nih.gov |
| Human monocytic THP-1 cells | TNF-α | RANTES expression | Inhibition nih.gov | NF-κB and AP-1 inhibition nih.gov |
| Human monocytic THP-1 cells | TNF-α | Monocyte-endothelial cell interactions | Inhibition nih.gov | N/A |
| Human Rheumatoid Arthritis Synovial Fibroblasts (RASFs) | IL-1β | Prostaglandin E2 (PGE2) | Dose-dependent inhibition nih.govresearchgate.net | N/A |
| Human Rheumatoid Arthritis Synovial Fibroblasts (RASFs) | IL-1β | Matrix Metalloproteinase 3 (MMP-3) | Dose-dependent inhibition nih.govresearchgate.net | N/A |
| Human Rheumatoid Arthritis Synovial Fibroblasts (RASFs) | IL-1β | Interleukin-6 (IL-6) | Dose-dependent inhibition nih.govresearchgate.net | N/A |
| Human Rheumatoid Arthritis Synovial Fibroblasts (RASFs) | IL-1β | Interleukin-8 (IL-8) | Dose-dependent inhibition nih.govresearchgate.net | N/A |
| Human Rheumatoid Arthritis Synovial Fibroblasts (RASFs) | IL-1β | RANTES | Dose-dependent inhibition researchgate.net | N/A |
| Human Rheumatoid Arthritis Synovial Fibroblasts (RASFs) | IL-1β | Monocyte Chemotactic Protein 1 (MCP-1) | Dose-dependent inhibition researchgate.net | N/A |
Metabolic Modulation in Adipocytes, Hepatocytes, and Muscle Cells
While much of the reported metabolic research on this compound has been conducted in in vivo models, demonstrating effects on body weight, fat mass, and glucose homeostasis plos.orgmdpi.comnih.govuniversiteitleiden.nl, specific detailed in vitro findings directly elucidating this compound's metabolic modulation in adipocytes, hepatocytes, and muscle cells are not extensively detailed in the provided search results. However, an in vitro study in a human cecal cell line demonstrated that this compound increases glucagon-like peptide-1 (GLP-1) secretion. universiteitleiden.nl This finding is consistent with its observed in vivo effects on glucose homeostasis, as GLP-1 is an insulin-sensitizing hormone. universiteitleiden.nl
Effects on Osteoclastogenesis and Matrix Degradation Markers
This compound has shown inhibitory effects on processes related to bone degradation. In vitro studies demonstrated that this compound inhibited osteoclastogenesis, a process involving the formation of osteoclasts, which are cells responsible for bone resorption. This was evidenced by a decreased transformation of RAW 264.7 cells into osteoclasts and a reduction in tartrate-resistant acid phosphatase (TRAP) activity in RANKL-treated RAW 264.7 cells. nih.govnus.edu.sgresearchgate.net Furthermore, this compound inhibited the IL-1β-activated expression of matrix metalloproteinase 3 (MMP-3) in human rheumatoid arthritis synovial fibroblasts (RASFs). MMP-3 is an enzyme known for its role in degrading the extracellular matrix, including cartilage components. nih.govresearchgate.netresearchgate.net
Table 2: In Vitro Effects of this compound on Osteoclastogenesis and Matrix Degradation
| Cell Type | Stimulus | Measured Marker/Effect | This compound Effect |
| RANKL-treated RAW 264.7 cells | RANKL | Osteoclastogenesis (transformation to osteoclasts) | Inhibition nih.govnus.edu.sgresearchgate.net |
| RANKL-treated RAW 264.7 cells | RANKL | Tartrate-Resistant Acid Phosphatase (TRAP) activity | Reduction nih.govnus.edu.sgresearchgate.net |
| Human Rheumatoid Arthritis Synovial Fibroblasts (RASFs) | IL-1β | Matrix Metalloproteinase 3 (MMP-3) expression | Inhibition nih.govresearchgate.net |
Pre Clinical in Vivo Research Models and Findings
Animal Models Utilized in META060 Research
A primary model for investigating the effects of this compound on metabolic health is the diet-induced obesity (DIO) mouse model. nih.gov In this model, mice are fed a high-fat diet (HFD) to induce weight gain, fat accumulation, and insulin (B600854) resistance, conditions that closely mimic human obesity and type 2 diabetes. nih.govuniversiteitleiden.nl
In a notable study, C57BL/6J mice were fed a high-fat diet for an extended period. universiteitleiden.nlnih.gov One group of these HFD-fed mice was supplemented with this compound. universiteitleiden.nlnih.gov The findings from this research indicated that after 14 weeks, mice receiving this compound had a significantly lower mean body weight compared to the HFD-fed control group. universiteitleiden.nlnih.gov Specifically, the mean weight of the this compound-supplemented mice was 30.58 ± 0.5 g, whereas the HFD-fed mice weighed 37.88 ± 0.7 g. universiteitleiden.nlnih.gov The body weight of the this compound group was comparable to that of mice fed a low-fat diet (29.71 ± 0.7 g). universiteitleiden.nl This effect on weight gain was observed to be significant after just three weeks of supplementation and was sustained for up to 20 weeks. universiteitleiden.nl Furthermore, when the administration of this compound was stopped, the mice began to gain weight rapidly. universiteitleiden.nl
Research has also demonstrated that this compound supplementation prevented the accumulation of fat induced by a high-fat diet. researchgate.net This was evidenced by a reduction in the mass of various adipose tissue depots, including visceral, subcutaneous, and gonadal fat. universiteitleiden.nlresearchgate.net
To evaluate the anti-inflammatory properties of this compound, the collagen-induced arthritis (CIA) mouse model has been employed. nih.gov This model is widely used in arthritis research as it shares many pathological and immunological features with human rheumatoid arthritis. mdbioproducts.comnih.gov In the CIA model, an arthritic condition is induced by immunization with type II collagen, leading to an autoimmune response that targets the joints. nih.govmdbioproducts.com
In studies utilizing this model, the oral administration of this compound was found to significantly reduce the arthritis index. nih.gov Furthermore, it led to a decrease in the degradation of bone, joints, and cartilage. nih.gov The compound's efficacy in this chronic inflammation model is associated with the inhibition of multiple protein kinases. nih.gov
Methodologies for In Vivo Assessment of Biological Activity
To determine the effects of this compound on body composition, researchers have utilized Dual-Energy X-ray Absorptiometry (DEXA) scans. universiteitleiden.nlnih.gov DEXA is a precise technique that allows for the quantification of bone mass and soft tissue composition, including total body fat. nih.govnih.gov
In studies with high-fat diet-fed mice, DEXA analysis revealed that supplementation with this compound led to a significant reduction in total body fat. universiteitleiden.nl The total body fat in mice supplemented with this compound was 3.29 ± 1.0 g, which was significantly lower than the 12.12 ± 1.1 g of total body fat in the HFD-fed control mice. universiteitleiden.nl This reduction in adiposity was also reflected in the decreased weight of specific white adipose tissue depots, such as the gonadal and subcutaneous fat pads. universiteitleiden.nl
Below is a data table summarizing the body composition findings:
| Parameter | High-Fat Diet (HFD) | HFD + this compound | Low-Fat Diet (LFD) |
|---|---|---|---|
| Mean Body Weight (g) after 14 weeks | 37.88 ± 0.7 | 30.58 ± 0.5 | 29.71 ± 0.7 |
| Total Body Fat (g) | 12.12 ± 1.1 | 3.29 ± 1.0 | N/A |
| Gonadal White Adipose Tissue (g) | 2.40 ± 0.09 | 1.17 ± 0.2 | N/A |
| Subcutaneous White Adipose Tissue (g) | 1.53 ± 0.2 | 0.47 ± 0.09 | N/A |
Indirect calorimetry is a technique used to measure energy expenditure by assessing oxygen consumption and carbon dioxide production. nih.govnih.gov This methodology has been applied in this compound research to investigate the compound's impact on energy balance. universiteitleiden.nlnih.gov
Studies employing indirect calorimetry have shown that mice supplemented with this compound exhibited increased metabolic flexibility. universiteitleiden.nlnih.gov This suggests that the compound may influence energy metabolism, contributing to the observed effects on body weight and composition.
The effect of this compound on glucose metabolism has been assessed through various methods, including the oral glucose tolerance test (OGTT). universiteitleiden.nlnih.gov An OGTT is a standard procedure to evaluate how the body processes a glucose load and is a key indicator of insulin sensitivity. nih.govtaconic.com
Research has demonstrated that this compound supplementation improves glucose tolerance in high-fat diet-fed mice, with effects comparable to those of rosiglitazone (B1679542) treatment. universiteitleiden.nlnih.gov After 14 weeks of the diet intervention, fasting blood glucose concentration in the this compound supplemented mice was significantly lower than that of the HFD-fed mice (4.5 ± 0.3 mM versus 5.9 ± 0.3 mM). universiteitleiden.nl
The following table presents a summary of the glucose homeostasis data:
| Parameter | High-Fat Diet (HFD) | HFD + this compound |
|---|---|---|
| Fasting Blood Glucose (mM) after 14 weeks | 5.9 ± 0.3 | 4.5 ± 0.3 |
| Fasting Insulin (ng/mL) after 14 weeks | 0.42 ± 0.09 | 0.14 ± 0.05 |
Histopathological and Biochemical Analysis of Organs and Tissues
Research in high-fat diet (HFD) fed mouse models has demonstrated that this compound supplementation can significantly influence body composition and fat distribution. Analysis of various fat depots revealed a notable reduction in fat accumulation in mice treated with this compound compared to their HFD-fed counterparts.
| Adipose Tissue Depot | Observation in HFD-META060 Mice vs. HFD Mice | Reference |
|---|---|---|
| Subcutaneous Fat | Significantly Lower | researchgate.net |
| Visceral Fat | Significantly Lower | researchgate.net |
| Epididymal Fat | Trend Towards Decrease | researchgate.net |
| Total Adiposity Index | Significantly Decreased | researchgate.net |
Analysis of Systemic Inflammatory Biomarkers
Systemic inflammation is a key feature of metabolic disorders. Interleukin-6 (IL-6) is a pro-inflammatory cytokine often used as a biomarker to assess the level of systemic inflammation. Elevated serum IL-6 levels are associated with inflammatory conditions and metabolic disturbances. While direct measurement of serum IL-6 in response to this compound in the provided search results is not detailed, the compound's investigation in inflammatory models, such as those for rheumatoid arthritis, suggests an impact on inflammatory pathways where cytokines like IL-6 play a crucial role. dntb.gov.ua
Insights from In Vivo Studies
In vivo research, predominantly in rodent models, has provided significant insights into the biological activities of this compound, particularly concerning metabolic health and inflammatory responses.
Elucidation of Metabolic Effects in Rodent Models
Studies consistently show that this compound has beneficial metabolic effects in rodent models of diet-induced obesity.
Reduced Weight Gain: In mice fed a high-fat diet, supplementation with this compound resulted in a significantly lower mean body weight compared to the control HFD group. universiteitleiden.nlnih.govresearchgate.net This effect on weight gain was observed to be significant after just three weeks of supplementation and was sustained for up to 20 weeks. universiteitleiden.nl
Improved Glucose Tolerance: Oral glucose tolerance tests revealed that this compound treatment improved the glycemic response in HFD-fed mice. universiteitleiden.nlnih.govresearchgate.netresearchgate.net This improvement in glucose tolerance indicates enhanced insulin sensitivity. universiteitleiden.nl
| Metabolic Parameter | Finding in this compound-Treated Rodent Models | Reference |
|---|---|---|
| Body Weight Gain | Significantly Reduced | universiteitleiden.nlnih.govresearchgate.net |
| Glucose Tolerance | Improved | universiteitleiden.nlnih.govresearchgate.netresearchgate.net |
Impact on Inflammatory Responses in Animal Models
The anti-inflammatory potential of this compound has been explored in animal models of inflammatory diseases like rheumatoid arthritis. While the specific outcomes of this compound in these models are not detailed in the provided search results, the investigation into such models is noted. Animal models like collagen-induced arthritis (CIA) are standard for evaluating potential anti-inflammatory therapeutic agents because they share pathological features with human rheumatoid arthritis. nih.govinvitekinc.com
Comparative Analysis with Reference Compounds in Research Settings
To better understand its efficacy, this compound has been compared to the reference compound Rosiglitazone, a drug known for its insulin-sensitizing effects.
In studies using HFD-fed mice, the improvement in glucose tolerance observed with this compound was comparable to the effects seen with Rosiglitazone treatment. universiteitleiden.nlnih.govresearchgate.net However, a key distinction was noted in their effects on body weight. While both compounds improved insulin sensitivity, Rosiglitazone was not as effective as this compound at preventing weight gain in the HFD-fed mice. universiteitleiden.nl This suggests that this compound may operate through an alternative or additional mechanism of action for weight management compared to Rosiglitazone. universiteitleiden.nl
| Parameter | This compound | Rosiglitazone | Reference |
|---|---|---|---|
| Glucose Tolerance Improvement | Comparable | Comparable | universiteitleiden.nlnih.govresearchgate.net |
| Prevention of Weight Gain (in HFD model) | Effective | Less Effective | universiteitleiden.nl |
Chemical Synthesis and Structure Activity Relationship Sar Studies
Academic Synthesis Methodologies of Reduced Iso-alpha Acids and Derivatives
The synthesis of reduced iso-alpha acids like META060 presents considerable challenges due to the presence of multiple stereocenters and the potential for various side reactions. Historical synthetic routes often suffered from low yields and the production of racemic mixtures, which are unsuitable for detailed biological evaluation. mdpi.com Modern synthetic strategies have focused on overcoming these limitations to produce stereochemically pure and biologically active compounds.
Recent advancements have focused on optimizing each step of the synthetic pathway. This includes the development of more selective reagents and reaction conditions to improve yields and minimize the formation of unwanted side products. mdpi.com By systematically refining the synthetic route from phloroglucinol, researchers have been able to develop more robust and commercially viable methods for producing reduced iso-alpha-acids. mdpi.com These optimized routes are crucial for enabling further investigation into the biological structure-activity relationships of these compounds. mdpi.com
The stereochemistry of reduced iso-alpha acids is a critical determinant of their biological activity. These molecules can exist as diastereomers, primarily as cis and trans isomers, which often exhibit different biological properties. rsc.orgresearchgate.net Thermal isomerization of the alpha-acid precursors typically yields a mixture of both cis and trans diastereomers. mdpi.com
To obtain specific diastereomers, methods of epimerization have been developed. Epimerization can be used to convert the less desired trans diastereomer into the more active cis form. mdpi.com This process is thought to proceed through an enol intermediate, which allows for the inversion of stereochemistry at the C5 position without causing racemization. mdpi.com The ability to control the diastereomeric ratio through epimerization is a significant advancement in the synthesis of biologically active reduced iso-alpha acids. mdpi.com The separation of these isomers can be achieved through chromatographic techniques. rsc.org
The relative stability of cis and trans isomers can vary depending on the specific molecular structure and solvent conditions. mdpi.com Understanding these stability relationships is crucial for designing effective synthesis and purification protocols.
| Diastereomer | Relative Biological Activity |
| cis-tetrahydroisohumulone | Generally more biologically active |
| trans-tetrahydroisohumulone | Generally less biologically active |
This table provides a generalized comparison of the biological activity of cis and trans diastereomers of tetrahydroisohumulone, a compound closely related to this compound.
In addition to diastereomers, reduced iso-alpha acids also exist as enantiomers, which are non-superimposable mirror images of each other. It is well-established in pharmacology that enantiomers can have vastly different biological activities. Therefore, the synthesis of enantiomerically pure compounds is essential for accurate biological analysis and the development of effective therapeutics. mdpi.com
Several strategies have been employed to obtain enantiomerically pure reduced iso-alpha acids. One approach involves the use of chiral chromatography to separate the enantiomers from a racemic mixture. mdpi.com While effective, this method can be costly and time-consuming for large-scale production.
Another strategy involves the use of stereoselective synthesis, where chiral catalysts or auxiliaries are used to favor the formation of one enantiomer over the other. nih.gov Lipase-catalyzed reactions, for example, have been successfully used for the kinetic resolution of related chiral compounds, yielding enantiomerically enriched products. nih.gov The development of efficient and scalable methods for producing enantiomerically pure this compound and its derivatives remains an active area of research. mdpi.com
Principles of Structure-Activity Relationship (SAR) Analysis Applied to this compound and Related Compounds
Structure-activity relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. nih.gov For this compound and related reduced iso-alpha acids, SAR analyses have provided valuable insights into the structural features that are essential for their therapeutic effects.
Studies have shown that the saturation of the isoprenyl side chains, which distinguishes tetrahydro-iso-alpha-acids like this compound from their unsaturated counterparts, can enhance stability and, in some cases, biological potency. mdpi.comnih.gov The stereochemistry of the molecule, as discussed previously, is another crucial factor, with the cis configuration often being more active than the trans configuration. researchgate.net
The anti-inflammatory and metabolic effects of these compounds are thought to be mediated, in part, through their interaction with nuclear receptors such as peroxisome proliferator-activated receptors (PPARs). mdpi.comnih.gov The specific arrangement of functional groups on the molecule determines its binding affinity and efficacy at these receptors. mdpi.com
| Structural Feature | Influence on Biological Activity |
| Saturation of Isoprenyl Side Chains | Increased stability and potency |
| cis Stereochemistry | Generally higher biological activity |
| Acyl Side Chain Length and Branching | Modulates potency and target selectivity |
| Overall Lipophilicity | Affects membrane permeability and bioavailability |
This interactive data table summarizes the influence of key structural features on the biological activity of reduced iso-alpha acids.
More detailed SAR studies have sought to identify the specific structural determinants responsible for the various mechanistic effects of this compound and related compounds. For example, the anti-inflammatory properties of these molecules have been linked to their ability to inhibit the NF-κB signaling pathway. mdpi.comnih.gov The precise structural features that enable this inhibition are a subject of ongoing investigation.
Furthermore, the anti-cancer activity of tetrahydro-iso-alpha acids has been demonstrated in various cancer cell lines. nih.gov These effects are associated with the inhibition of cell proliferation and the induction of apoptosis. nih.gov SAR studies in this area aim to identify analogs with improved potency and selectivity for cancer cells.
The ability of tetrahydro-iso-alpha acids to antagonize the estrogen receptor alpha (ERα) suggests another potential therapeutic application. nih.gov The molecular structure of these compounds allows them to interfere with the binding of coactivators to the receptor, a mechanism distinct from that of classical antiestrogens. nih.gov
By systematically modifying the structure of this compound and its analogs and evaluating their effects in various biological assays, researchers can build a comprehensive understanding of the structural requirements for different therapeutic activities. This knowledge is invaluable for the design of new and improved therapeutic agents based on the reduced iso-alpha acid scaffold.
Absence of Publicly Available Data on Chemical Compound this compound
A comprehensive search of scientific literature and public databases has revealed no specific information pertaining to a chemical compound designated as "this compound." Consequently, it is not possible to provide a detailed article on its "" as requested.
The lack of available data suggests that "this compound" may be an internal code used for a compound in early-stage, unpublished research, a proprietary molecule not disclosed in the public domain, or a misnomer for another chemical entity. Without published research, any discussion of its computational SAR studies or the synthesis of novel analogs for target elucidation would be speculative and lack the required scientific accuracy and citation.
Computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are standard in modern drug discovery to predict the biological activity of compounds and understand their interactions with protein targets. nih.govnih.gov Similarly, the design and synthesis of chemical analogs are crucial for identifying the specific biological targets of a lead compound. However, the application of these techniques to a specific compound like this compound can only be described if the corresponding research has been published.
Should information on this compound become publicly available in the future, a detailed analysis based on the requested outline could be performed. At present, the absence of foundational data prevents the generation of the requested scientific article.
Advanced Analytical Techniques in Meta060 Research
Spectroscopic Methods for Characterization and Quantification in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural confirmation of hop-derived bitter acids, including the class of tetrahydro-iso-α-acids to which META060 belongs. While detailed NMR studies specifically on this compound are not extensively published, the structural elucidation of its parent compounds, the iso-alpha-acids, has been confirmed using NMR, providing a foundational understanding of the core molecular framework. In the broader analysis of iso-alpha-acids, one- and two-dimensional NMR experiments are critical in piecing together the complex stereochemistry of these molecules.
Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS) for Identification and Quantification
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound and its analogues. When coupled with liquid chromatography (LC-MS), it becomes a highly sensitive and selective method for both identifying and quantifying these compounds in various matrices.
An ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed and validated for the detection and quantification of reduced iso-α-acids, including tetrahydro-iso-α-acids, in blood. nih.gov This technique utilizes a simple protein precipitation step for sample extraction, followed by injection onto a C18 solid-core column. nih.gov The separation is achieved using gradient elution over a 10-minute run time. nih.gov Detection is performed using electrospray ionization in the negative multiple reaction monitoring mode, which provides high specificity and sensitivity. nih.gov This method has been validated according to international guidelines, ensuring its accuracy and reliability for research purposes. nih.gov
Chromatographic Methods for Separation, Purity Assessment, and Profiling
Chromatographic techniques are essential for separating this compound from other components in a mixture, assessing its purity, and creating a chemical profile of hop extracts.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the standard method for the analysis and quantification of tetrahydro-iso-α-acids like this compound. sbi4beer.combarthhaas.comyakimachief.com Commercial preparations of these compounds are typically standardized using HPLC to ensure a specific concentration, often around 9.0% (w/w). yakimachief.comnih.gov
Several HPLC methods have been described for the analysis of tetrahydro-iso-α-acids in beer and other matrices. tandfonline.comtandfonline.com A common approach involves separation on a C8 or C18 reverse-phase column with gradient elution. tandfonline.com One established method uses a citrate buffer at pH 7.0 as the mobile phase. tandfonline.comtandfonline.com The International Subcommittee for Isomerized Hop α-Acids Standards has established international calibration standards (e.g., ICS-T3) for the accurate quantification of tetrahydroiso-α-acids using a recommended isocratic HPLC method (EBC Method 7.9). barthhaas.comlaborveritas.ch
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Column Type | C8 Reverse-Phase tandfonline.com | C18 Reverse-Phase |
| Mobile Phase | Gradient elution with citrate buffer (pH 7.0) tandfonline.comtandfonline.com | Isocratic elution (EBC Method 7.9) barthhaas.comlaborveritas.ch |
| Detection | UV Absorbance tandfonline.com | UV Absorbance sbi4beer.com |
| Application | Quantification in beer tandfonline.com | Standardization of commercial products laborveritas.ch |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. While the primary bitter acids from hops, including this compound, are non-volatile and thus not typically analyzed by GC, this method is extensively used for profiling the volatile constituents of hop essential oils. These analyses provide valuable information on the aromatic and flavor components of different hop varieties.
Application in Biological Matrices for Research Purposes
The analysis of this compound and related compounds in biological matrices such as blood is crucial for pharmacokinetic and metabolomic studies in a research setting. The development of a robust UHPLC-MS/MS method allows for the rapid and accurate quantification of tetrahydro-iso-α-acids in both antemortem and postmortem blood samples. nih.gov
The sample preparation for this method involves a straightforward protein precipitation, which is efficient for removing larger molecules that can interfere with the analysis. nih.gov The subsequent chromatographic and mass spectrometric detection provides the necessary sensitivity and selectivity to measure the low concentrations of these compounds that may be present in biological fluids following administration in a research context. nih.gov The validation of this method ensures that the data obtained are reliable for understanding the absorption, distribution, metabolism, and excretion of these hop-derived compounds. nih.gov
| Parameter | Description |
|---|---|
| Analytical Technique | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) |
| Sample Preparation | Protein Precipitation |
| Chromatographic Column | C18 solid-core |
| Elution | Gradient |
| Ionization | Electrospray Ionization (Negative Mode) |
| Detection | Multiple Reaction Monitoring (MRM) |
| Application | Quantification in antemortem and postmortem blood |
Detection and Quantification of this compound in In Vitro Assay Media
The anti-inflammatory properties of this compound have been characterized in vitro using various analytical techniques to detect and quantify its effects on cellular models, primarily lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. researchgate.net A key method involves the pre-incubation of these cells with this compound before stimulation with LPS to measure the production of inflammatory mediators. researchgate.net
Enzyme-Linked Immunosorbent Assays (ELISAs) are frequently employed to quantify the concentration of specific cytokines and signaling molecules in the cell culture medium. For instance, studies have used ELISA kits to measure a dose-dependent decrease in the production of Prostaglandin (B15479496) E2 (PGE2), Tumor Necrosis Factor-alpha (TNFα), and Interleukin-6 (IL-6) in macrophages treated with this compound. researchgate.net The amount of nitric oxide (NO), another inflammatory marker, is also commonly quantified in the culture medium. researchgate.net
Western blot analysis is another critical technique used to determine the abundance of specific proteins within the cells. Research has shown that the this compound-induced decrease in PGE2 production corresponds with a dose-dependent reduction in cyclooxygenase-2 (COX-2) protein levels, as measured by Western blot. researchgate.net This technique is also used to assess the activity of signaling pathways by measuring the phosphorylation state of key proteins. For example, to confirm the inhibition of glycogen (B147801) synthase kinase 3 (GSK3), cell lysates were analyzed for the phosphorylation of its substrate, β-catenin. researchgate.net
Furthermore, cell-free kinase assays are utilized to directly measure the inhibitory effect of this compound on specific enzymes. These assays have demonstrated that this compound can directly inhibit the activity of several kinases involved in inflammatory signaling pathways, including Bruton's tyrosine kinase (Btk), spleen tyrosine kinase (Syk), and phosphatidylinositol 3-kinases (PI 3-kinases). researchgate.net
Table 1: In Vitro Analytical Techniques for this compound Research
| Analytical Technique | Target Analyte/Parameter | Cell Model | Purpose |
|---|---|---|---|
| ELISA | Prostaglandin E2 (PGE2), TNFα, IL-6 | RAW 264.7 Macrophages | Quantify reduction of inflammatory mediators in culture media. researchgate.net |
| Nitric Oxide Assay | Nitric Oxide (NO) | RAW 264.7 Macrophages | Measure decrease in inflammatory marker production. researchgate.net |
| Western Blot | COX-2 Protein Abundance | RAW 264.7 Macrophages | Correlate protein level changes with inflammatory mediator reduction. researchgate.net |
| Western Blot | Phosphorylation of β-catenin | RAW 264.7 Macrophages | Confirm intracellular kinase inhibition (e.g., GSK3). researchgate.net |
Determination of Bioavailability in Animal Models for Research Design
Understanding the bioavailability of this compound, a tetrahydro iso-alpha-acid (THIAA), is crucial for designing preclinical studies and interpreting in vivo data. nih.gov Bioavailability studies have been conducted in animal models to determine the extent and rate at which the active compounds enter systemic circulation after oral administration. nih.gov
In one key study, the bioavailability of THIAA and related iso-alpha-acids (IAA) was evaluated in New Zealand white rabbits. nih.gov The compounds were administered both orally and intravenously to allow for the calculation of absolute bioavailability. nih.gov The results demonstrated that the reduced forms of iso-alpha-acids have significantly higher oral bioavailability compared to their parent compounds. nih.gov
The investigation revealed that phase-I metabolism may be a contributing factor to the lower bioavailability of some related iso-alpha-acids, a process that this compound (as a THIAA) appears to be less susceptible to. nih.gov This enhanced bioavailability in reduced iso-alpha-acids is a critical factor in their selection for in vivo research, as it allows for more effective systemic exposure when administered orally in research models such as high-fat diet-fed mice. nih.govuniversiteitleiden.nl
Table 2: Oral Bioavailability of Iso-Alpha-Acids in Animal Models
| Compound | Animal Model | Absolute Oral Bioavailability | Key Finding |
|---|---|---|---|
| Iso-alpha-acids (IAA) | New Zealand White Rabbit | 13% | Lower bioavailability, potentially affected by phase-I metabolism. nih.gov |
| Dihydroiso-alpha-acids (DHIAA) | New Zealand White Rabbit | 28% | Significantly higher bioavailability than IAA. nih.gov |
Metabolomic Profiling in Pre-clinical Studies to Understand Endogenous Metabolic Changes
Preclinical studies, primarily in mouse models of diet-induced obesity, have been instrumental in profiling the endogenous metabolic changes induced by this compound. universiteitleiden.nlplos.org These studies utilize various techniques to build a comprehensive picture of its effects on glucose homeostasis, insulin (B600854) sensitivity, and systemic inflammation. nih.govnih.gov
A fundamental tool used is the oral glucose tolerance test (OGTT), which assesses how effectively the body handles a glucose load. In high-fat diet-fed mice, supplementation with this compound was found to significantly improve glucose tolerance, as demonstrated by a lower area under the curve (AUC) for plasma glucose levels compared to untreated controls. nih.govnih.gov
To further understand the mechanisms behind these improvements, researchers measure key metabolic hormones and cytokines in plasma. Assays for fasting insulin levels revealed that this compound can reduce the hyperinsulinemia associated with diet-induced insulin resistance. nih.govplos.org The Homeostasis Model Assessment of Insulin Resistance (HOMA-IR) index is often calculated from fasting glucose and insulin values to quantify this improvement. plos.org Furthermore, measurements of plasma cytokines have shown that this compound can increase levels of the anti-inflammatory cytokine Interleukin-10 (IL-10) while modulating pro-inflammatory regulators like Granulocyte-colony stimulating factor (G-CSF). plos.orgnih.gov
At the molecular level, real-time polymerase chain reaction (RT-PCR) is used to quantify changes in the mRNA expression of genes related to metabolic function. For example, studies have analyzed tissues from the jejunum to measure the expression of gut barrier proteins like occludin and zonula occludens-1 (ZO-1). plos.org Increased expression of these genes in this compound-treated mice suggests an improvement in gut barrier function, which is linked to reduced metabolic endotoxemia and a lower systemic inflammatory tone. plos.org
Table 3: Profile of Endogenous Metabolic Changes with this compound in Preclinical Models
| Parameter Measured | Analytical Technique | Animal Model | Observed Endogenous Change |
|---|---|---|---|
| Glucose Tolerance | Oral Glucose Tolerance Test (OGTT) | High-Fat Diet-Fed Mice | Improved glucose clearance and reduced plasma glucose levels. nih.govnih.gov |
| Insulin Resistance | HOMA-IR Index Calculation | High-Fat Diet-Fed Mice | Reduced fasting insulin and decreased insulin resistance. nih.govplos.org |
| Inflammatory Tone | Plasma Cytokine Assays (e.g., ELISA) | High-Fat Diet-Fed Mice | Increased plasma IL-10 levels. plos.orgnih.gov |
| Gut Barrier Function | Real-Time PCR | High-Fat Diet-Fed Mice | Increased mRNA expression of occludin and ZO-1 in the jejunum. plos.org |
| Body Composition | DEXA Scan Analysis | High-Fat Diet-Fed Mice | Reduced fat accumulation and lower total body weight. universiteitleiden.nl |
Table of Compounds
| Compound Name |
|---|
| This compound |
| Lipopolysaccharide (LPS) |
| Prostaglandin E2 (PGE2) |
| Tumor Necrosis Factor-alpha (TNFα) |
| Interleukin-6 (IL-6) |
| Nitric Oxide (NO) |
| Cyclooxygenase-2 (COX-2) |
| β-catenin |
| Bruton's tyrosine kinase (Btk) |
| Spleen tyrosine kinase (Syk) |
| Phosphatidylinositol 3-kinase (PI 3-kinase) |
| Glycogen synthase kinase 3 (GSK3) |
| Iso-alpha-acids (IAA) |
| Tetrahydro iso-alpha-acid (THIAA) |
| Dihydroiso-alpha-acids (DHIAA) |
| Glucose |
| Insulin |
| Interleukin-10 (IL-10) |
| Granulocyte-colony stimulating factor (G-CSF) |
| Occludin |
| Zonula occludens-1 (ZO-1) |
Future Directions and Research Challenges for Meta060
Deepening the Understanding of Pleiotropic Mechanisms of Action
A significant challenge and opportunity in META060 research lies in elucidating the full spectrum of its biological activities. Its recognized anti-inflammatory effects, mediated through the inhibition of multiple kinases, suggest a complex mechanism of action that warrants further investigation to move beyond the current understanding. nih.gov
Unraveling the Complex Interplay Between Multiple Signaling Pathways
Current evidence indicates that this compound exerts its anti-inflammatory effects by inhibiting several kinases within the NF-κB signaling pathway, including Bruton's tyrosine kinase (BTK), phosphoinositide 3-kinase (PI3K), and glycogen (B147801) synthase kinase 3 (GSK3). nih.gov The NF-κB pathway is a critical regulator of inflammatory responses, and its modulation by this compound provides a basis for its observed effects. However, cellular signaling is a highly interconnected network, and the inhibition of key kinases in one pathway is likely to have cascading effects on other signaling networks.
Future research should aim to unravel the crosstalk between the NF-kappaB pathway and other crucial signaling cascades that may be influenced by this compound. For instance, the PI3K/Akt/mTOR pathway, which is interconnected with NF-κB signaling, plays a pivotal role in cell growth, proliferation, and metabolism. mdpi.com Investigating whether this compound's inhibition of PI3K extends to modulate the broader PI3K/Akt/mTOR network could reveal new therapeutic possibilities, particularly in cancer where this pathway is often dysregulated. nih.gov Furthermore, exploring potential interactions with other inflammatory signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathways, would provide a more comprehensive picture of this compound's mechanism of action. Understanding this intricate interplay is essential for predicting the full range of its physiological effects and identifying potential synergistic or antagonistic interactions with other therapeutic agents.
Investigating Specificity and Selectivity of Target Interactions
A critical aspect of understanding the therapeutic potential and safety profile of any compound is its target specificity and selectivity. While it is known that this compound inhibits multiple kinases, a comprehensive profile of its kinase inhibitory activity is currently lacking. nih.gov The development of selective kinase inhibitors is a major goal in drug discovery to minimize off-target effects.
Future research should prioritize conducting comprehensive kinome-wide profiling of this compound to create a detailed map of its target interaction landscape. nih.gov Techniques such as KINOMEscan or multiplexed inhibitor bead-mass spectrometry (MIB/MS) can be employed to assess the binding affinity and inhibitory activity of this compound against a broad panel of human kinases. nih.govbiorxiv.org This would not only identify its primary targets with high affinity but also reveal potential off-targets, which could contribute to both its therapeutic efficacy and any unforeseen side effects. A thorough understanding of its selectivity profile is paramount for its development as a safe and effective therapeutic agent or as a precisely targeted research tool.
Exploration of Novel Research Applications
Beyond its current focus on inflammation and metabolic disorders, the unique mechanism of action of this compound opens up possibilities for its application in other research areas.
Development as a Research Tool for Specific Biological Pathways or Enzymes
The ability of this compound to inhibit multiple kinases within a key signaling pathway like NF-κB suggests its potential as a chemical probe to investigate the roles of these kinases in various biological processes. nih.govnih.gov A well-characterized chemical probe with a known selectivity profile can be an invaluable tool for dissecting complex signaling networks.
Once a comprehensive selectivity profile of this compound is established, it could be utilized as a pharmacological tool to study the specific functions of the NF-κB pathway and its component kinases in different cellular contexts. For example, its ability to inhibit BTK, PI3K, and GSK3 simultaneously could be leveraged to study the combined roles of these kinases in immune cell function, neuronal signaling, or cancer cell proliferation. nih.gov Further optimization of its structure could even lead to the development of more potent and selective derivatives, creating a valuable toolkit of chemical probes for kinase research.
Further Pre-clinical Investigation in Diverse Disease Models (beyond obesity and arthritis)
The established anti-inflammatory and metabolic regulatory properties of this compound provide a strong rationale for exploring its efficacy in a wider range of disease models.
Given its mechanism of action targeting key inflammatory pathways, preclinical studies in models of inflammatory bowel disease (IBD) would be a logical next step. nih.govnih.govresearchgate.net Animal models of colitis, such as those induced by dextran (B179266) sulfate (B86663) sodium (DSS) or 2,4,6-trinitrobenzene sulfonic acid (TNBS), could be employed to evaluate the potential of this compound to ameliorate intestinal inflammation. wuxibiology.com
Furthermore, the link between chronic inflammation, metabolic dysregulation, and cardiovascular diseases suggests that this compound could be investigated in animal models of atherosclerosis or other cardiovascular conditions. d-nb.info Similarly, the role of inflammation in neurodegenerative diseases opens up the possibility of testing this compound in models of neuroinflammation. researchgate.net The exploration of this compound in these diverse preclinical models will be crucial for identifying new therapeutic indications and expanding its potential clinical utility.
Methodological Advancements in this compound Research
To fully elucidate the complex biological effects of a pleiotropic compound like this compound, the application of advanced and integrated research methodologies is essential.
Future research on this compound would benefit from a systems-level approach that combines multi-omics technologies with computational modeling. frontiersin.org Transcriptomic, proteomic, and metabolomic analyses of cells or tissues treated with this compound can provide a global view of the molecular changes induced by the compound. This data can then be integrated using bioinformatics tools to identify key affected pathways and to generate hypotheses about its mechanism of action. bridgeinformatics.com
Moreover, the development of sophisticated analytical methods for quantifying this compound and its metabolites in biological samples will be crucial for pharmacokinetic and pharmacodynamic studies. Advanced statistical methods for analyzing pleiotropy will also be necessary to dissect the multiple effects of the compound and to distinguish between direct and indirect actions. nih.govroyalsocietypublishing.orgbiorxiv.org The adoption of these advanced methodologies will be instrumental in overcoming the challenges associated with studying a multi-target compound and will pave the way for a more complete understanding of this compound's biological activities.
Development of More Physiologically Relevant In Vitro and In Vivo Models
A significant step forward in understanding the therapeutic potential of this compound involves moving beyond initial preclinical models to systems that more accurately replicate human physiology and disease states. While existing studies in high-fat diet-fed mice have been informative universiteitleiden.nlresearchgate.net, future research must employ more complex and relevant models.
In Vitro Models: Three-dimensional (3D) cell models, such as spheroids or organoids, are gaining prominence in preclinical studies as they better resemble the complexity of native tissues compared to traditional two-dimensional (2D) monolayer cultures. nih.gov For this compound, developing 3D models of adipose tissue, liver, or pancreatic islets could provide deeper insights into its effects on metabolic signaling and inflammation in a more human-like cellular environment.
In Vivo Models: Future in vivo research should not only confirm this compound's preventative effects but also investigate its efficacy in reversing established obesity and insulin (B600854) resistance. universiteitleiden.nl Furthermore, employing animal models that more closely mimic the genetic and metabolic diversity of the human population could help predict clinical responses more accurately. Establishing physiologically relevant in vitro-in vivo correlation (IVIVC) models will be crucial for translating dissolution kinetics and other properties into predictable pharmacokinetic profiles. acs.org
Integration of Advanced Omics Technologies to Elucidate Systemic Effects
To fully understand the systemic impact of this compound, a systems biology approach is necessary. The integration of advanced "omics" technologies can provide a comprehensive snapshot of the molecular changes induced by the compound, moving beyond a single pathway to a holistic view of its biological effects. universiteitleiden.nlsemanticscholar.org This is particularly important for a multi-kinase inhibitor that may have wide-ranging, and as yet unknown, effects. digitellinc.com
Transcriptomics: Analyzing the complete set of RNA transcripts can reveal which genes are activated or suppressed by this compound, offering clues about its broader mechanism of action beyond direct NF-κB inhibition.
Proteomics: This technology provides a large-scale view of protein expression and post-translational modifications, which is critical for understanding how this compound affects the actual functional machinery of the cell. nih.gov
Metabolomics: As this compound has shown effects on metabolic flexibility and glucose tolerance nih.govresearchgate.net, analyzing the metabolome will be essential to identify specific changes in metabolic pathways and discover potential biomarkers of its activity.
Integrated multi-omics analyses can uncover the intricate connections between these different molecular layers, providing a powerful tool for understanding the comprehensive effects of this compound. researchgate.net
Table 1: Advanced Omics Technologies for this compound Research
| Omics Technology | Key Focus | Potential Application for this compound Research |
|---|---|---|
| Transcriptomics | RNA transcripts (gene expression) | Identify downstream gene targets of this compound-inhibited kinases; uncover off-target effects on gene expression. |
| Proteomics | Protein expression and modifications | Confirm inhibition of target kinases (e.g., BTK, PI3K, GSK3) and quantify changes in downstream signaling proteins. digitellinc.com |
| Metabolomics | Metabolites and metabolic pathways | Elucidate the mechanisms behind improved glucose tolerance and metabolic flexibility observed in animal models. nih.gov |
Challenges in Academic Translation and Further Pre-clinical Development
The transition from a promising academic discovery to a viable preclinical candidate is fraught with challenges, often referred to as the "valley of death." researchgate.net For this compound, navigating this transition will require addressing specific gaps in knowledge and overcoming technical hurdles.
Addressing Research Gaps for Comprehensive Mechanistic Understanding
While studies have shown that this compound inhibits multiple kinases in the NF-κB pathway and has potential therapeutic value for managing obesity and insulin resistance, researchers consistently note that "further research into the mechanism of action is warranted." universiteitleiden.nlnih.govresearchgate.net The NF-κB signaling pathway is highly complex, with roles in both pro-inflammatory and anti-inflammatory processes, making therapeutic targeting a significant challenge. nih.gov
Key research gaps that need to be addressed include:
Kinase Selectivity: this compound is known to inhibit multiple kinases, including BTK, PI3K, and GSK3. digitellinc.com A comprehensive kinase screen is needed to understand its full selectivity profile. This is crucial, as off-target kinase inhibition can lead to unforeseen side effects. digitellinc.com
Downstream Effects: The precise downstream consequences of inhibiting these specific kinases in the context of metabolic disease are not fully understood. It is vital to determine which of the inhibited targets are primarily responsible for the observed therapeutic effects.
Pathway Complexity: The NF-κB pathway contains numerous feedback loops and crosstalk with other signaling pathways. nih.govplos.org Mathematical and computational modeling could be employed to better understand how this compound perturbs this complex network and to predict its long-term effects. semanticscholar.org
Table 2: Key Research Gaps for this compound
| Research Gap | Associated Challenge | Proposed Research Direction |
|---|---|---|
| Incomplete Kinase Profile | Potential for unknown off-target effects and a need to identify the primary therapeutic target. | Conduct comprehensive kinome screening to map the full selectivity profile of this compound. |
| Mechanism of Metabolic Improvement | The link between NF-κB pathway inhibition and improved insulin sensitivity is not fully elucidated. | Utilize metabolomics and proteomics in relevant cell models (e.g., hepatocytes, adipocytes) to map pathway effects. |
| Long-term Pathway Modulation | The NF-κB pathway is essential for normal immune function; long-term inhibition could be problematic. | Investigate the dynamics of NF-κB signaling in response to chronic this compound exposure using long-term cell culture and animal models. |
Optimizing Synthesis for Research-Grade Material and Analog Development
The practical advancement of this compound research depends on the reliable and scalable synthesis of the compound. As a cyclopentane (B165970) derivative, its synthesis can present specific challenges. baranlab.org
Future work in this area should focus on:
Process Optimization: Developing a robust and efficient synthesis route is essential for producing the high-purity, research-grade material needed for advanced preclinical testing. This may involve exploring novel catalytic methods or bio-based synthesis routes to improve yield and reduce environmental impact. researchgate.netrsc.org
Analog Development: To improve potency, selectivity, and pharmacokinetic properties, a medicinal chemistry program focused on creating structural analogs of this compound is necessary. xtalks.com Systematic modification of the cyclopentane core and its substituents can help establish a clear structure-activity relationship (SAR), guiding the design of next-generation compounds with enhanced therapeutic profiles.
Addressing these synthetic challenges is a critical, though often overlooked, aspect of translating a promising natural product-derived compound into a clinical candidate.
Q & A
Q. What biochemical properties of META060 are foundational for designing initial experimental studies?
Answer: Key properties include molecular stability under physiological conditions, solubility in experimental solvents, and binding affinity to target receptors. Researchers should prioritize assays like HPLC for purity validation, spectrophotometry for solubility profiling, and surface plasmon resonance (SPR) for binding kinetics . Structural analogs and computational modeling (e.g., molecular docking) can further refine hypotheses about structure-activity relationships .
Q. What mechanisms of action for this compound are supported by preclinical studies, and how are these hypotheses tested?
Answer: Preclinical studies often focus on this compound’s anti-inflammatory or metabolic modulation properties. Common methodologies include gene expression profiling (e.g., qPCR for cytokine pathways), Western blotting for protein quantification, and knockout models to validate target specificity. Negative controls (e.g., sham-treated cohorts) and dose-escalation designs are critical for establishing causality .
Q. How can researchers establish baseline pharmacokinetic parameters for this compound in animal models?
Answer: Use LC-MS/MS for plasma concentration analysis, paired with compartmental modeling to estimate absorption, distribution, and clearance. Time-series sampling and tissue-specific biodistribution studies (e.g., autoradiography) are essential. Cross-validate results using in silico ADMET tools to identify species-specific metabolic differences .
Advanced Research Questions
Q. What experimental design strategies mitigate variability in this compound’s efficacy across heterogeneous cellular models?
Answer: Standardize cell culture conditions (e.g., passage number, media composition) and use isogenic cell lines to reduce genetic variability. Incorporate multi-omics approaches (transcriptomics, proteomics) to identify confounding factors like off-target signaling. Bayesian hierarchical models can statistically account for inter-experimental variability .
Q. How should researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?
Answer: Conduct cross-model validation by replicating key assays in 3D organoids or patient-derived xenografts (PDX). Assess bioavailability limitations (e.g., plasma protein binding) and use pharmacodynamic biomarkers (e.g., metabolomics) to bridge in vitro-in vivo gaps. Systematic reviews of prior studies can identify methodological inconsistencies (e.g., dosing schedules) .
Q. What advanced statistical methods are suitable for analyzing non-linear dose-response relationships in this compound studies?
Answer: Employ mixed-effects models to handle clustered data (e.g., repeated measurements). For non-linear trends, use sigmoidal Emax models or machine learning algorithms (e.g., random forests) to identify threshold effects. Sensitivity analyses should test assumptions about outlier exclusion and data normalization .
Q. How can researchers integrate multi-omics data to elucidate this compound’s polypharmacology?
Answer: Apply network pharmacology approaches to map compound-target-pathway interactions. Use pathway enrichment analysis (e.g., Gene Ontology, KEGG) on transcriptomic/proteomic datasets and validate findings with CRISPR-Cas9 screens. Metadata standards (e.g., ISA-Tab) ensure reproducibility across omics layers .
Q. What ethical and methodological considerations apply when transitioning this compound research from animal models to human trials?
Answer: Adhere to FDA/EMA guidelines for Investigational New Drug (IND) applications, including toxicity profiling (e.g., Ames test, hERG assay) and Phase I safety trials. Use adaptive trial designs to minimize participant risk. Data anonymization protocols and informed consent frameworks must align with institutional review board (IRB) requirements .
Q. How do researchers address batch-to-batch variability in this compound synthesis during large-scale studies?
Answer: Implement quality-by-design (QbD) principles during synthesis, with in-process controls (e.g., FTIR, NMR) for intermediate verification. Use orthogonal analytical methods (e.g., X-ray crystallography for polymorphism screening) and store reference standards under controlled conditions (−80°C with desiccants) .
Q. What frameworks guide the development of predictive in silico models for this compound’s off-target effects?
Answer: Combine ligand-based (e.g., pharmacophore mapping) and structure-based (e.g., molecular dynamics simulations) approaches. Validate predictions with high-throughput screening (HTS) panels (e.g., Eurofins SafetyScreen44). Open-source tools like SwissADME enhance transparency and reproducibility .
Key Resources
- Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) using platforms like Zenodo or Figshare. Include raw datasets, code, and metadata in public repositories .
- Ethical Compliance : Document IRB approvals, data anonymization protocols, and conflict-of-interest statements in all publications .
- Method Validation : Use CRISP guidelines for reporting preclinical studies and MIAME standards for omics data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
